N-(3,5-dichlorophenyl)propanamide
Description
N-(3,5-Dichlorophenyl)propanamide is an organic compound featuring a propanamide backbone substituted with a 3,5-dichlorophenyl group. Its molecular formula is C₉H₈Cl₂NO, with a molecular weight of 234.08 g/mol. The compound is synthesized via coupling reactions, such as those described in , where (3,5-dichlorophenyl)methanamine reacts with propanoic acid derivatives using catalysts like TBTU. This compound has garnered interest in medicinal chemistry, particularly as a protease inhibitor scaffold, with derivatives demonstrating picomolar-range inhibitory activity (IC₅₀) in enzyme assays .
Properties
CAS No. |
50824-85-6 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
LHMVKQWXRUZZJG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Analogs
Research Findings and Implications
- Positional Isomerism : The 3,5-dichloro substitution in this compound confers distinct steric and electronic properties compared to 3,4-dichloro analogs, influencing target selectivity and potency .
- Functional Group Impact: Additions like amino or cyanopyrimidine groups significantly alter pharmacokinetic profiles, with amino derivatives favoring solubility and cyanopyrimidine derivatives enhancing covalent binding .
- Metabolic Considerations : Complex derivatives (e.g., iprodione metabolite) demonstrate reduced toxicity, highlighting the importance of metabolic pathways in optimizing agrochemicals .
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